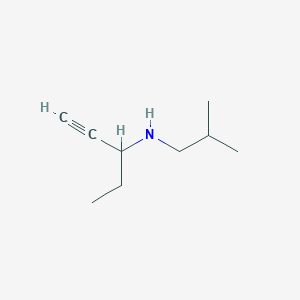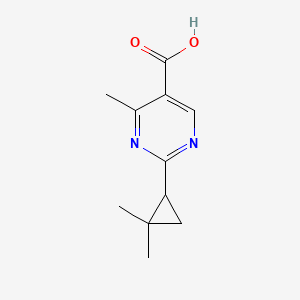
2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopropyl ketone, the reaction proceeds through a series of steps involving condensation, cyclization, and functional group transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.
化学反応の分析
Types of Reactions: 2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine: This compound shares a similar core structure but lacks the carboxylic acid group.
4-Methylpyrimidine-5-carboxylic acid: This compound has a similar pyrimidine core but does not contain the cyclopropyl group.
Uniqueness: What sets 2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid apart is the presence of both the cyclopropyl and carboxylic acid groups. These functional groups confer unique chemical properties and reactivity, making the compound valuable in various applications.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
2-(2,2-dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-6-7(10(14)15)5-12-9(13-6)8-4-11(8,2)3/h5,8H,4H2,1-3H3,(H,14,15) |
InChIキー |
GKECSHSVZQCNAK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1C(=O)O)C2CC2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


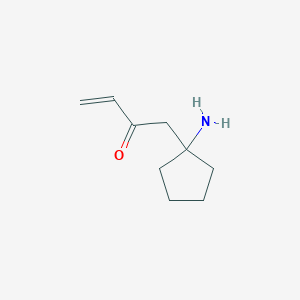
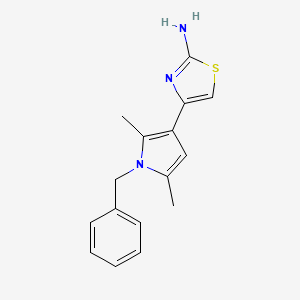
![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)

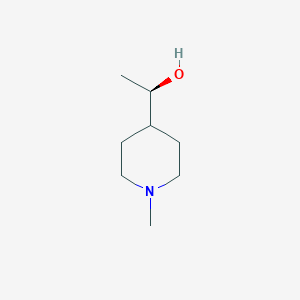

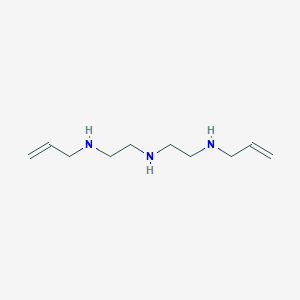
![tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13204714.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride](/img/structure/B13204737.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204744.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13204746.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane](/img/structure/B13204751.png)
